molecular formula C15H20N4 B14387691 N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine CAS No. 90042-86-7

N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B14387691
CAS No.: 90042-86-7
M. Wt: 256.35 g/mol
InChI Key: WGQLDBWOLBQUNW-UHFFFAOYSA-N
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Description

N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines It features a benzyl group, two methyl groups, and a pyrimidinyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Ethylenediamine Backbone: The starting material, ethylenediamine, is reacted with benzyl chloride under basic conditions to form N1-benzyl-ethylenediamine.

    Dimethylation: The N1-benzyl-ethylenediamine is then subjected to dimethylation using methyl iodide in the presence of a base such as sodium hydride.

    Pyrimidinyl Group Introduction: Finally, the pyrimidinyl group is introduced through a nucleophilic substitution reaction using pyrimidine-4-yl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidine-4-yl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or pyrimidinyl derivatives.

Scientific Research Applications

N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N1-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~1~-Benzyl-N~2~,N~2~-dimethyl-1,2-ethanediamine: Lacks the pyrimidinyl group, making it less versatile in certain applications.

    N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyridin-4-yl)ethane-1,2-diamine: Contains a pyridinyl group instead of a pyrimidinyl group, which can affect its binding affinity and specificity.

Properties

CAS No.

90042-86-7

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyrimidin-4-ylethane-1,2-diamine

InChI

InChI=1S/C15H20N4/c1-18(2)10-11-19(15-8-9-16-13-17-15)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3

InChI Key

WGQLDBWOLBQUNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=NC=NC=C2

Origin of Product

United States

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